
4-(1H-咪唑-2-基)苯甲酸
科学研究应用
甲状腺素在科学研究中具有广泛的应用:
化学: 用作研究卤化和脱卤反应的模型化合物。
生物学: 对研究代谢过程和甲状腺功能至关重要。
作用机制
甲状腺素通过提高基础代谢率、影响蛋白质合成以及调节长骨生长和神经成熟来发挥作用。它作用于体内几乎所有细胞,增强机体对肾上腺素等儿茶酚胺的敏感性 . 主要分子靶点是甲状腺激素受体,它介导激素对基因表达和细胞代谢的影响 .
类似化合物:
三碘甲状腺原氨酸 (3,5,3’-三碘甲状腺原氨酸): 比甲状腺素更有效,但含量较低。
反三碘甲状腺原氨酸: 三碘甲状腺原氨酸的无活性形式。
左甲状腺素: 用于医疗治疗的甲状腺素的合成形式.
独特性: 甲状腺素因其作为前激素的作用而独一无二,在周围组织中转化为更活跃的三碘甲状腺原氨酸。这种转化使体内甲状腺激素活性得到精确调节 .
生化分析
Biochemical Properties
The imidazole ring in 4-(1H-imidazol-2-yl)benzoic Acid is a key component of many biologically active molecules. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given the known biological activities of imidazole compounds, it is plausible that 4-(1H-imidazol-2-yl)benzoic Acid could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
Imidazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
合成路线和反应条件: 甲状腺素可以通过多种方法合成。一种常见的合成路线包括对甲状腺球蛋白中的酪氨酸残基进行碘化,然后通过偶联反应形成甲状腺素。反应条件通常需要碘和氧化剂的存在 .
工业生产方法: 在工业生产中,甲状腺素通常以其钠盐左甲状腺素的形式生产。 这涉及到合成甲状腺素的游离酸形式,然后将其转化为钠盐以提高其稳定性和生物利用度 . 该工艺包括结晶、过滤和干燥等步骤,以获得最终产品。
化学反应分析
反应类型: 甲状腺素会发生各种化学反应,包括:
氧化: 甲状腺素可以氧化形成脱碘代谢产物。
还原: 还原反应可以将甲状腺素转化为三碘甲状腺原氨酸。
常用试剂和条件:
氧化剂: 过氧化氢、碘。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化剂,如碘和溴.
主要产物:
三碘甲状腺原氨酸: 通过甲状腺素的脱碘形成。
反三碘甲状腺原氨酸: 由脱碘产生的无活性形式.
相似化合物的比较
Triiodothyronine (3,5,3’-triiodothyronine): More potent than thyroxine but less abundant.
Reverse Triiodothyronine: An inactive form of triiodothyronine.
Levothyroxine: A synthetic form of thyroxine used in medical treatments.
Uniqueness: Thyroxine is unique due to its role as a prohormone, which is converted to the more active triiodothyronine in peripheral tissues. This conversion allows for precise regulation of thyroid hormone activity in the body .
属性
IUPAC Name |
4-(1H-imidazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCYHGYOXHANSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363088 | |
| Record name | 4-(1H-imidazol-2-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108035-45-6 | |
| Record name | 4-(1H-imidazol-2-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-imidazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(1H-imidazol-2-yl)benzoic acid improve the photocatalytic activity of g-C3N4 for hydrogen evolution?
A: 4-(1H-imidazol-2-yl)benzoic acid (IBA) acts as an edge-grafting modifier for g-C3N4. This means that IBA molecules are incorporated at the edges of the g-C3N4 structure during synthesis. This modification offers two key benefits []:
Q2: What is the significance of combining edge grafting with 4-(1H-imidazol-2-yl)benzoic acid and NiS co-catalysts in g-C3N4?
A: The combination of IBA edge grafting and NiS co-catalysts creates a synergistic effect that significantly boosts the photocatalytic activity of g-C3N4 [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





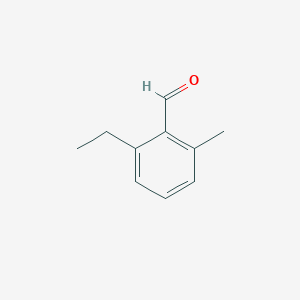
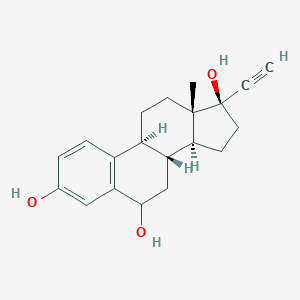
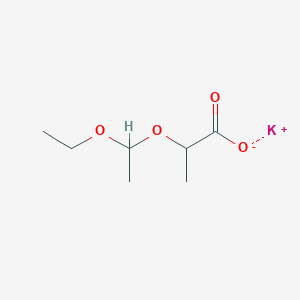
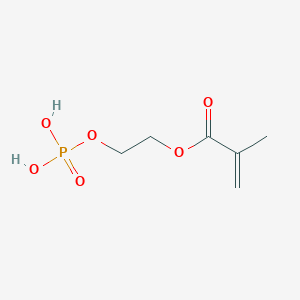




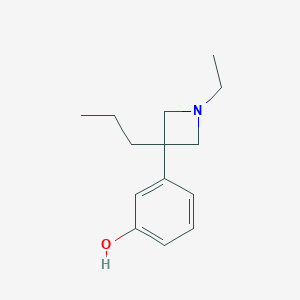
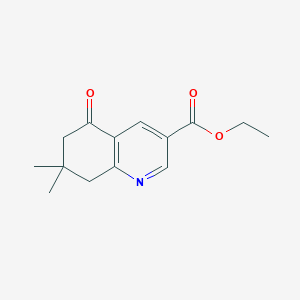
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)
